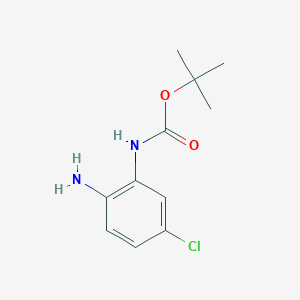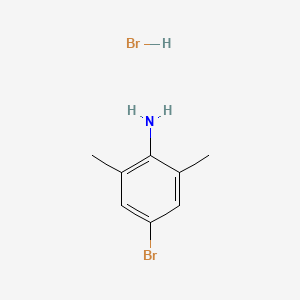
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (CAS# 1609259-61-1) is an intermediate in synthesizing 6-[4-(3-Trifluoromethylpyridin-2-yloxy)-2-methylphenyl]-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione (T791550), which is a useful synthetic intermediate .
Synthesis Analysis
The synthesis of 6-bromo-3-(3,4-dimethoxybenzyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione involves the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene to a suspension of C34 and 4-(chloromethyl)-1,2-dimethoxybenzene in acetonitrile. The reaction mixture is heated at 60°C for 18 hours .Molecular Structure Analysis
The molecular weight of this compound is 219.04, and its molecular formula is C6H7BrN2O2. Its canonical SMILES is CC1=C(N(C(=O)NC1=O)C)Br .Physical and Chemical Properties Analysis
This compound has a LogP of 0.14450. It has a heavy atom count of 11, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1. Its topological polar surface area is 49.4 Å .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Formation of Pyrimidine Derivatives : Studies have shown that derivatives of pyrimidine, including those similar to 6-Bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, can be synthesized and used as intermediates for potential antitumor and antiviral agents. This synthesis involves the transformation of nitrooxymethyl derivatives to formyl compounds, highlighting its utility in creating carbon-carbon substituted compounds (Kinoshita & Ohishi, 1994).
- Electrocatalytic Cyclization : A study demonstrated the use of electrocatalytic cyclization involving similar pyrimidine derivatives to form spirobarbituric dihydrofurans. This process emphasizes the compound's utility in electrochemical reactions and synthesis of complex organic structures (Elinson et al., 2021).
Potential in Drug Discovery
- Nonlinear Optical and Drug Discovery Applications : Research on pyrimidine-based bis-uracil derivatives, which are structurally related to the subject compound, indicates their potential in nonlinear optical (NLO) device fabrications and drug discovery. This study combines experimental and computational methods to evaluate the derivatives' optical properties and their applications in pharmaceuticals (Mohan et al., 2020).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : An investigation into the crystal structure of similar pyrimidine derivatives revealed insights into their molecular-electronic structure and hydrogen-bonded frameworks. Such studies are crucial for understanding the compound's behavior in various environments and potential applications in material science (de la Torre et al., 2007).
Heterocycle Formation
- Synthesis of Annelated Heterocycles : Research has shown that compounds like this compound can be used to synthesize annelated heterocycles. These heterocycles have potential applications in various fields, including pharmaceuticals and material science (Majumdar et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-1,5-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXGGFUWLLKMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244156 | |
| Record name | 6-Bromo-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609259-61-1 | |
| Record name | 6-Bromo-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609259-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,5-dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)




![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)






